molecular formula C13H20O3Si B8680785 3-((tert-Butyldimethylsilyl)oxy)benzoic acid CAS No. 160907-95-9

3-((tert-Butyldimethylsilyl)oxy)benzoic acid

Cat. No.: B8680785
CAS No.: 160907-95-9
M. Wt: 252.38 g/mol
InChI Key: HBTRYLXBYNEGGD-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzoic acid typically involves the protection of the hydroxyl group of benzoic acid derivatives using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale silylation reactions using tert-butyl(dimethyl)silyl chloride and appropriate benzoic acid derivatives. The process would likely be optimized for cost-efficiency and scalability, utilizing continuous flow reactors and automated systems to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the benzoic acid core or the silyl protecting group.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new silyl ethers or hydroxyl derivatives.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-((tert-Butyldimethylsilyl)oxy)benzoic acid exerts its effects is primarily through its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, revealing the hydroxyl group for further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)benzoic acid is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the benzoic acid core. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis and material science.

Properties

CAS No.

160907-95-9

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxybenzoic acid

InChI

InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-11)12(14)15/h6-9H,1-5H3,(H,14,15)

InChI Key

HBTRYLXBYNEGGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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